molecular formula C11H12F2O2 B1413046 Ethyl 3,5-difluoro-4-methylphenylacetate CAS No. 1806415-74-6

Ethyl 3,5-difluoro-4-methylphenylacetate

Cat. No.: B1413046
CAS No.: 1806415-74-6
M. Wt: 214.21 g/mol
InChI Key: MZEFHSZRMNPDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-difluoro-4-methylphenylacetate is an organic compound with the molecular formula C11H12F2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-difluoro-4-methylphenylacetate typically involves the esterification of 3,5-difluoro-4-methylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluoro-4-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3,5-difluoro-4-methylphenylacetic acid.

    Reduction: 3,5-difluoro-4-methylphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-difluoro-4-methylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3,5-difluoro-4-methylphenylacetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-difluoro-4-methoxyphenylacetate
  • Ethyl 3,5-difluoro-4-chlorophenylacetate
  • Ethyl 3,5-difluoro-4-nitrophenylacetate

Uniqueness

Ethyl 3,5-difluoro-4-methylphenylacetate is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various functionalized molecules.

Properties

IUPAC Name

ethyl 2-(3,5-difluoro-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-15-11(14)6-8-4-9(12)7(2)10(13)5-8/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEFHSZRMNPDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-difluoro-4-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-difluoro-4-methylphenylacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 3,5-difluoro-4-methylphenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,5-difluoro-4-methylphenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 3,5-difluoro-4-methylphenylacetate
Reactant of Route 6
Ethyl 3,5-difluoro-4-methylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.